2-Fluorobicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
2-Fluorobicyclo[420]octa-1,3,5-triene is a chemical compound with the molecular formula C8H7F It is a fluorinated derivative of bicyclo[420]octa-1,3,5-triene, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-triene. One common method is the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling fluorinating agents on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted bicyclo[4.2.0]octa-1,3,5-trienes, while oxidation can produce ketones or alcohols.
Scientific Research Applications
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
Chemical Biology: It can be used as a probe to study biological systems, particularly in understanding the role of fluorinated compounds in biological processes.
Mechanism of Action
The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The non-fluorinated parent compound.
2-Chlorobicyclo[4.2.0]octa-1,3,5-triene: A chlorinated analog.
2-Bromobicyclo[4.2.0]octa-1,3,5-triene: A brominated analog.
Uniqueness
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in ways that are different from its non-fluorinated or halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable for various applications.
Properties
CAS No. |
51736-79-9 |
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Molecular Formula |
C8H7F |
Molecular Weight |
122.14 g/mol |
IUPAC Name |
2-fluorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8H7F/c9-8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2 |
InChI Key |
VEECXSDJODGZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC=C2F |
Origin of Product |
United States |
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